

Rezvilutamide vs. Docetaxel in Prostate Cancer: A Comparative Analysis of Clinical Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rezvilutamide

Cat. No.: B8201621

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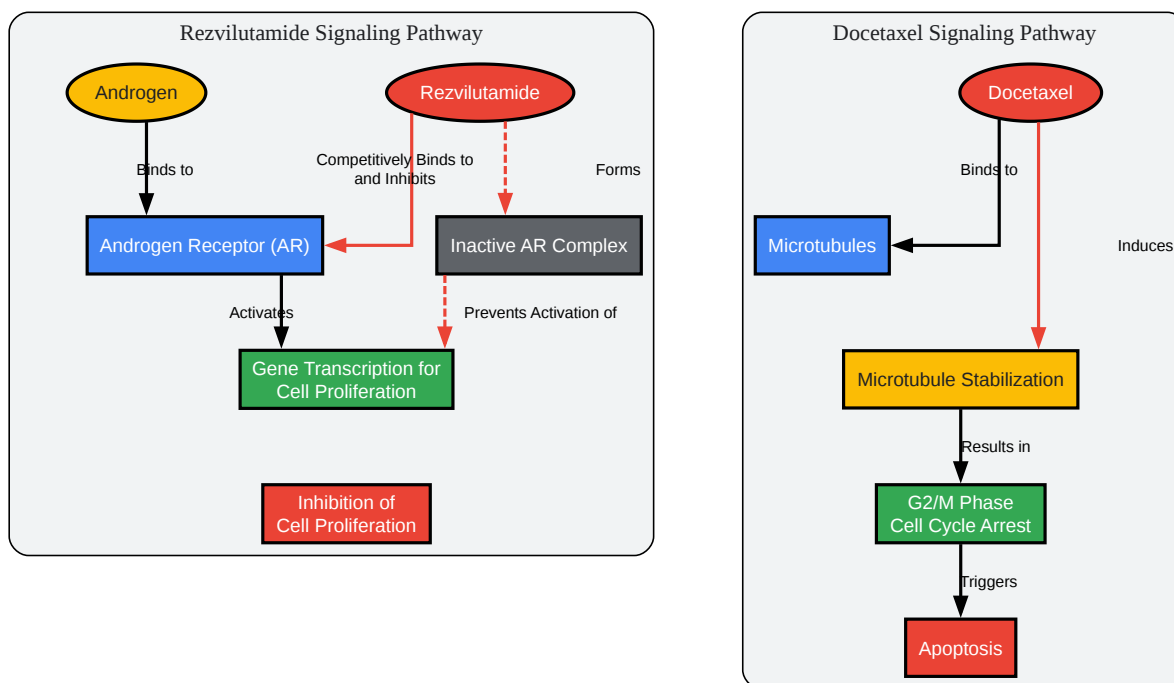
A direct head-to-head comparison of the overall survival benefit of **rezvilutamide** versus docetaxel for metastatic prostate cancer is not yet available from completed clinical trials. However, existing and ongoing studies provide valuable insights into the efficacy and mechanisms of each agent. This guide synthesizes the current data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Rezvilutamide is a novel androgen receptor (AR) antagonist, while docetaxel is a well-established chemotherapy agent. Both are utilized in the management of advanced prostate cancer, but they possess distinct mechanisms of action and have been evaluated in different clinical contexts.

Mechanism of Action

Rezvilutamide functions by competitively binding to the ligand-binding domain of the androgen receptor.^{[1][2]} This action prevents androgen-induced receptor activation and the subsequent translocation of the AR to the cell nucleus, thereby inhibiting the transcription of genes responsible for prostate cancer cell proliferation.^{[1][2]}

Docetaxel, a taxane-based chemotherapeutic, works by stabilizing microtubules and inhibiting their depolymerization.^[3] This disruption of microtubule dynamics leads to cell-cycle arrest at the G2/M phase and induces apoptosis in cancer cells.



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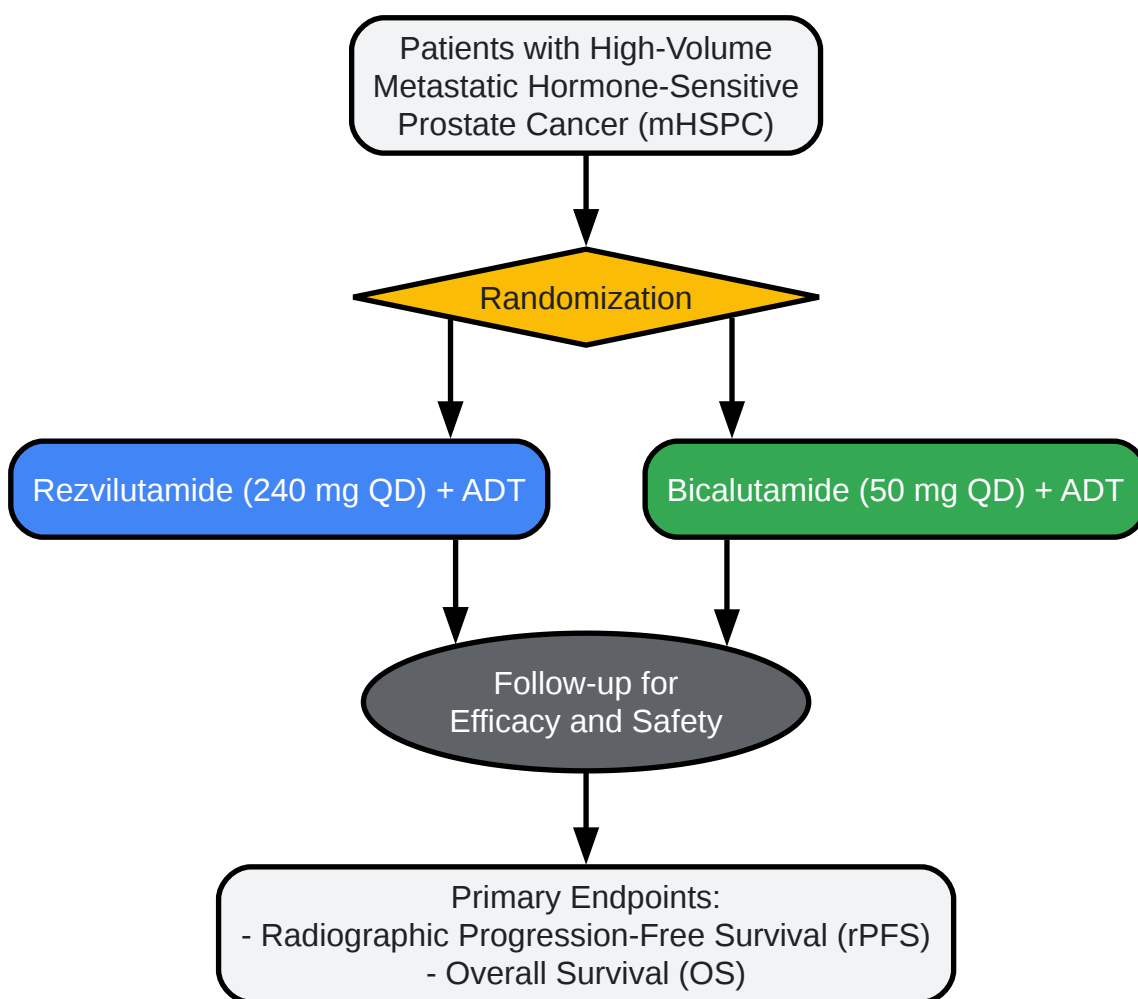
Caption: Mechanisms of Action for **Rezvilutamide** and Docetaxel.

Clinical Efficacy of Rezvilutamide

The pivotal study for **rezvilutamide** is the CHART trial (NCT03520478), a phase 3, randomized, open-label study. This trial evaluated **rezvilutamide** in combination with androgen deprivation therapy (ADT) compared to bicalutamide plus ADT in patients with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC).

CHART Trial: Experimental Protocol

- Patient Population: Patients with high-volume mHSPC.
- Treatment Arms:
 - **Rezvilutamide** (240 mg, once daily) plus ADT.
 - Bicalutamide (50 mg, once daily) plus ADT.
- Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).



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Caption: CHART Trial (NCT03520478) Experimental Workflow.

CHART Trial: Efficacy Data

The CHART study demonstrated that **rezvilutamide** plus ADT significantly improved both rPFS and OS compared to bicalutamide plus ADT.

Endpoint	Rezvilutamide + ADT	Bicalutamide + ADT	Hazard Ratio (95% CI)	p-value
Radiographic Progression-Free Survival (rPFS)	Not Reached	25.1 months	0.44 (0.33 - 0.58)	<0.0001
Overall Survival (OS)	Not Reached	Not Reached	0.58 (0.44 - 0.77)	0.0001

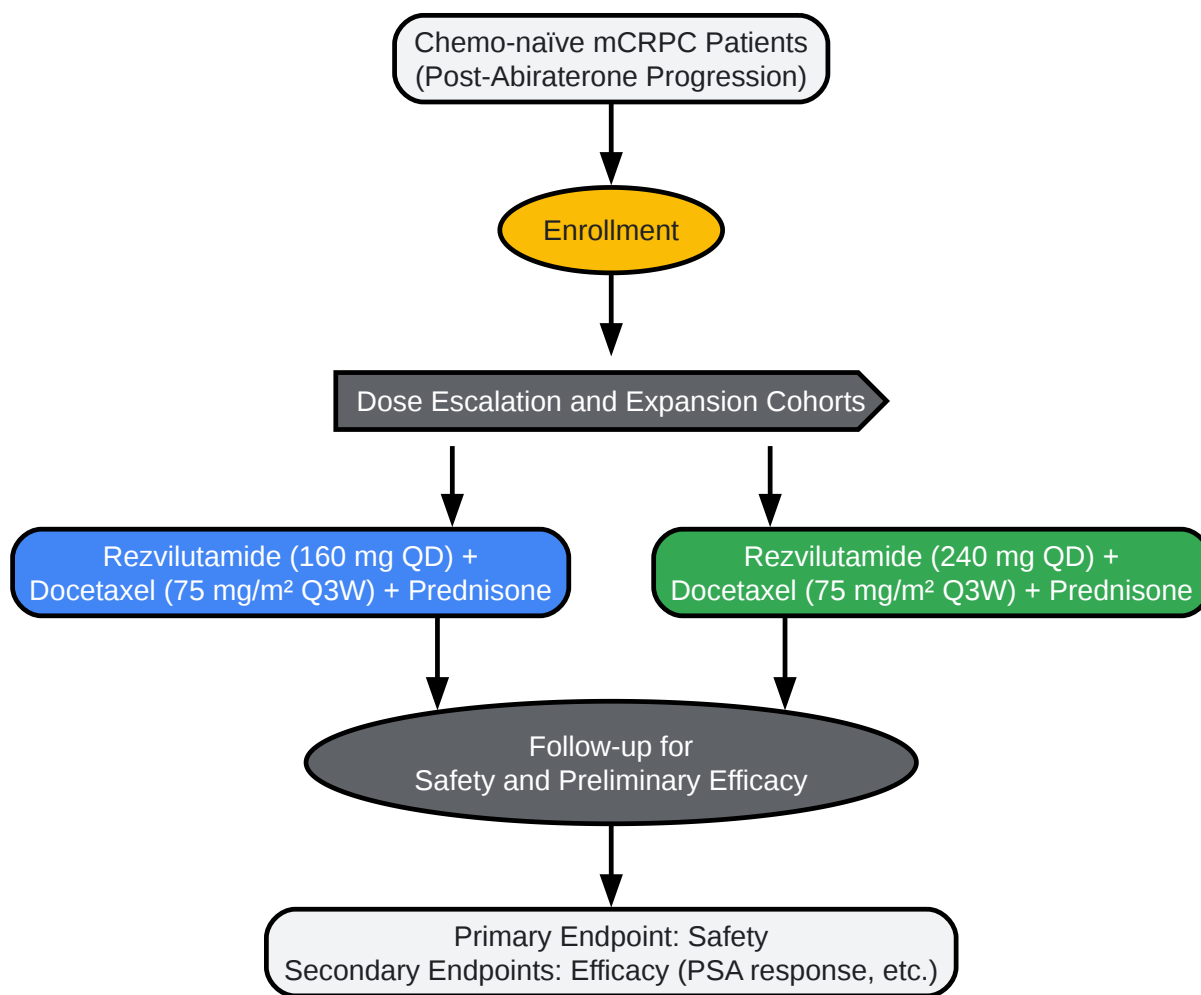
Ongoing Research: Rezvilutamide in Combination with Docetaxel

A phase 2 clinical trial (NCT04603833) is currently investigating the safety and preliminary efficacy of **rezvilutamide** in combination with docetaxel in patients with chemo-naïve metastatic castration-resistant prostate cancer (mCRPC) who have progressed after treatment with abiraterone.

NCT04603833 Trial: Experimental Protocol

- Patient Population: Chemo-naïve mCRPC patients who have progressed after abiraterone.
- Treatment Arms:
 - **Rezvilutamide** (160 mg, once daily) + Docetaxel (75 mg/m², every 3 weeks) + Prednisone.
 - **Rezvilutamide** (240 mg, once daily) + Docetaxel (75 mg/m², every 3 weeks) + Prednisone.
- Primary Endpoint: Safety.

- Secondary Endpoints: Preliminary efficacy including PSA response, time to PSA progression, and radiological progression-free survival (rPFS).



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Caption: NCT04603833 Trial Experimental Workflow.

NCT04603833 Trial: Preliminary Efficacy Data

Preliminary results from this ongoing study suggest that the combination of **rezvilutamide** and docetaxel is well-tolerated and shows promising efficacy.

Endpoint	Rezvilutamide (160 mg) + Docetaxel	Rezvilutamide (240 mg) + Docetaxel	Overall
Rate of PSA Response at Week 12 (%)	75.0	60.0	67.7
Rate of PSA Decline $\geq 50\%$ from Baseline (%)	77.8	72.2	75.0
Time to PSA Progression (months)	10.5 (95% CI, 5.6-11.3)	14.1 (95% CI, 4.1-21.4)	-
Radiological PFS (months)	13.8 (95% CI, 5.7-19.6)	8.5 (95% CI, 5.6-not reached)	-

Summary and Future Directions

Currently, there is no direct evidence from completed, randomized controlled trials to definitively compare the overall survival benefit of **rezvilutamide** to that of docetaxel. The CHART trial demonstrates a significant survival advantage for **rezvilutamide** in combination with ADT over bicalutamide with ADT in the mHSPC setting.

The ongoing NCT04603833 study will provide further data on the safety and efficacy of combining **rezvilutamide** with docetaxel in the mCRPC population. The results of this and future studies, including potential head-to-head trials, will be crucial in determining the optimal sequencing and combination of these agents in the treatment landscape of advanced prostate cancer. Researchers and clinicians should continue to monitor the outcomes of these trials to inform clinical practice and future drug development.

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- To cite this document: BenchChem. [Rezvilutamide vs. Docetaxel in Prostate Cancer: A Comparative Analysis of Clinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8201621#overall-survival-benefit-of-rezvilutamide-compared-to-docetaxel>]

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